Copper bis(trifluoromethylsulfonyl)imide
Description
Context and Significance of the Bis(trifluoromethylsulfonyl)imide Anion in Advanced Materials and Catalysis
The bis(trifluoromethylsulfonyl)imide anion, commonly abbreviated as [TFSI]⁻ or [NTf₂]⁻, is a large, non-coordinating anion with the chemical formula [(CF₃SO₂)₂N]⁻. wikipedia.org Its significance stems from several key characteristics. The negative charge is highly delocalized across the two trifluoromethylsulfonyl groups, which makes it a very weakly coordinating anion. nih.gov This property is crucial in catalysis, where it allows the associated metal cation to exhibit strong Lewis acidity. researchgate.netchemrxiv.org Salts containing the [TFSI]⁻ anion, including copper(II) bis(trifluoromethylsulfonyl)imide, are often better and stronger effective Lewis acids compared to their triflate analogues. chemrxiv.org
Furthermore, the [TFSI]⁻ anion imparts useful physical properties to its salts, such as high thermal stability and solubility in organic solvents. chemimpex.com It is a cornerstone in the field of ionic liquids, where it contributes to low viscosity and good electrochemical stability. wikipedia.orgnih.gov In materials science, particularly in the context of batteries, the [TFSI]⁻ anion is important for its high dissociation and conductivity. wikipedia.org It is frequently used in electrolytes for lithium-ion batteries to enhance performance and stability. chemimpex.comresearchgate.net The anion's ability to suppress crystallinity in polymers like poly(ethylene oxide) also improves ionic conductivity. wikipedia.org
Overview of Copper Coordination Chemistry in Contemporary Research
Copper is a first-row transition metal that exhibits a rich and diverse coordination chemistry. dntb.gov.uanih.gov It most commonly exists in the +1 (cuprous) and +2 (cupric) oxidation states, with the +2 state being predominant. dntb.gov.uaresearchgate.net The electronic configuration of the Cu(II) ion (d⁹) typically leads to complexes with tetragonal or distorted geometries, such as square planar, trigonal bipyramidal, and octahedral. dntb.gov.uanih.gov In contrast, the Cu(I) ion (d¹⁰) favors linear, trigonal planar, or tetrahedral geometries. dntb.gov.ua
The flexible coordination numbers and geometries, combined with the redox activity between its +1 and +2 states, make copper complexes highly versatile. nih.govmdpi.com They are extensively used as catalysts in a vast range of homogeneous and heterogeneous organic reactions, including Diels-Alder reactions, cyclopropanations, and Friedel-Crafts acylations. researchgate.netdntb.gov.uachemicalbook.com In materials science, copper coordination compounds are integral to the development of solar energy conversion technologies, advanced coatings, and energy storage systems. chemimpex.comsemanticscholar.org Their earth-abundant nature and lower toxicity make them a sustainable alternative to precious metal catalysts like platinum, iridium, and ruthenium. semanticscholar.org
Scope and Research Focus of the Outline
This article focuses exclusively on the chemical compound Copper bis(trifluoromethylsulfonyl)imide. The content is structured to provide a detailed and scientifically accurate overview based on its chemical properties, synthesis, and specific applications in advanced chemical research. The subsequent sections will delve into its role as a powerful Lewis acid catalyst and its applications in the fields of electrochemistry and materials science. The discussion will adhere strictly to these topics, presenting detailed research findings and relevant data.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;copper(1+) | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2F6NO4S2.Cu/c3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFHCZUIBARZOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Cu+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2CuF6NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Preparative Routes
Approaches to Copper Bis(trifluoromethylsulfonyl)imide Synthesis
The synthesis of this compound can be broadly categorized by the nature of the precursors and the reaction conditions. Key strategies include direct reactions with the highly acidic hydrogen bis(trifluoromethylsulfonyl)imide and the development of cleaner, halide-free pathways.
A general and widely utilized method for preparing metal bis-triflimide salts involves the reaction of hydrogen bis(trifluoromethylsulfonyl)imide (HNTf₂) with a suitable metal compound. google.com This process can be conducted with or without a solvent; common solvents include water, alcohols, or esters. google.com When a solvent is used, the final product is typically isolated by evaporation, often under vacuum to remove residual solvent. google.com
However, the synthesis of the copper(I) salt has presented specific challenges. A notable example is the reaction between mesityl copper, [Cu(Mes)]₅, and HNTf₂. Contrary to expectations that this would yield the simple salt [CuNTf₂], the reaction reproducibly leads to the formation of a copper diarene sandwich complex, [Cu(η³-MesH)₂][Cu(NTf₂)₂]. nih.gov This outcome underscores the complexities in predicting reaction pathways for this system. A significant advancement in this area was the synthesis of the molecular etherate [Cu(Et₂O)(NTf₂)], which has proven to be an excellent and stable precursor for CuNTf₂. nih.gov This complex contains an inert and easily exchangeable ether ligand, facilitating its use in subsequent reactions. nih.gov
Table 1: Synthesis of Copper(I) Bis(trifluoromethylsulfonyl)imide from HNTf₂ and Mesityl Copper
| Reactants | Expected Product | Actual Product | Source |
| Mesityl Copper ([Cu(Mes)]₅) + Hydrogen Bis(trifluoromethylsulfonyl)imide (HNTf₂) | [CuNTf₂]∞ | [Cu(η³-MesH)₂][Cu(NTf₂)₂] | nih.gov |
The presence of halide impurities can be detrimental in many applications, such as catalysis and electronics, where they can cause corrosion or poison catalysts. nih.gov Consequently, developing halide-free synthetic routes for bis(trifluoromethylsulfonyl)imide-based compounds is of considerable interest. A novel, two-step approach has been developed for producing hydrophobic ionic liquids with the NTf₂⁻ anion, which avoids the use of halide precursors. nih.govacs.org
This strategy involves:
The formation of alkyl bistriflimides. nih.govacs.org
A subsequent quaternization reaction with an amine nucleophile under solvent-free conditions. nih.govacs.org
This method is intrinsically halide-free, generates no byproducts, and offers high yields and purities. nih.govacs.org While demonstrated for ionic liquids, this halide-free methodology for generating the NTf₂⁻ anion provides a flexible and advantageous platform that can be adapted for the synthesis of high-purity this compound, circumventing issues associated with traditional metathesis reactions involving halide salts. nih.govresearchgate.net
Modern continuous-flow technologies offer significant advantages over traditional batch processing, including enhanced reaction speed, efficiency, and safety, along with reduced waste. nih.gov The homogeneous and solvent-free nature of the halide-free synthesis of bistriflimide-based ionic liquids makes it particularly suitable for adaptation to a continuous-flow setup. nih.govresearchgate.net
In a model reaction, the synthesis of 1-hexyl-3-methylimidazolium (B1224943) bis(trifluoromethylsulfonyl)imide was successfully demonstrated in a continuous-flow system. nih.govacs.org This approach not only provides a rapid and efficient alternative to conventional methods but also minimizes wastewater production. nih.gov The application of such continuous-flow technology presents a promising pathway for the large-scale, efficient, and environmentally benign production of various NTf₂⁻-based compounds, including this compound. nih.govacs.org
Table 2: Comparison of Synthesis Features
| Feature | Batch Synthesis | Continuous-Flow Synthesis | Source |
| Reaction Time | Longer reaction times | Fast and efficient | nih.gov |
| Waste Production | Can generate significant byproducts and wastewater | Reduced wastewater and byproduct formation | nih.govresearchgate.net |
| Scalability | Can be challenging to scale up | Well-suited for large-scale production | nih.gov |
| Conditions | Often requires solvent | Can be performed under solvent-free conditions | nih.govresearchgate.net |
Challenges and Advancements in Pure Phase Isolation
A primary difficulty in the study and application of copper(I) bis(trifluoromethylsulfonyl)imide is the challenge of isolating it in a pure, solvent-free state. Research has indicated that the existence of the pure phase, [CuNTf₂]∞, has not been definitively proven. nih.gov Attempts to synthesize this solvent-free compound have often led to other complex structures, as seen in the reaction of mesityl copper with HNTf₂. nih.gov
The key advancement in overcoming this challenge is the synthesis and isolation of the stable etherate complex, [Cu(Et₂O)(NTf₂)]. nih.gov This compound serves as a reliable and manageable precursor. The diethyl ether ligand is inert and can be readily exchanged, allowing for the in situ generation of CuNTf₂ for use in further chemical transformations, such as complex formation with arenes and olefins. nih.gov This development provides a practical solution to the problem of handling the otherwise elusive pure copper(I) bis(trifluoromethylsulfonyl)imide. nih.gov
Coordination Chemistry and Supramolecular Interactions
Structural Characterization of Copper(I) and Copper(II) Bis(trifluoromethylsulfonyl)imide Complexes
The structural elucidation of complexes formed with copper bis(trifluoromethylsulfonyl)imide provides fundamental insights into their properties and potential applications. While the solvent-free, pure phase of copper(I) bis(trifluoromethylsulfonyl)imide has not been definitively evidenced, several of its complexes have been synthesized and characterized. researchgate.netsolvionic.com
A notable example is the copper diarene sandwich complex, [Cu(η³-MesH)₂][Cu(NTf₂)₂] (where MesH = 1,3,5-trimethylbenzene), which was reproducibly formed from the reaction of mesityl copper and HNTf₂. solvionic.com This demonstrates the ability of the copper(I) center to coordinate with arene ligands while being stabilized by a copper-containing counter-anion. solvionic.com
For copper(II), the compound Copper(II) bis(trifluoromethylsulfonyl)imide is commercially available as a white, green, or blue crystalline powder. chemimpex.com It is recognized for its thermal stability and solubility in organic solvents, which makes it a candidate for applications as a Lewis acid catalyst and as an electrolyte salt in energy storage devices. chemimpex.com
Elucidation of Coordination Modes of the Bis(trifluoromethylsulfonyl)imide Anion (e.g., Monodentate, Bidentate)
The bis(trifluoromethylsulfonyl)imide (Tf₂N⁻) anion is known for its conformational flexibility, primarily existing in two low-energy conformations: a C₂ symmetry transoid form and a C₁ symmetry cisoid form. acs.org This flexibility allows it to adopt various coordination modes when binding to a metal center like copper. The interaction between the Tf₂N⁻ anion and a cation can be identified by a strong Raman band near 740 cm⁻¹, which corresponds to the expansion and contraction of the entire anion. acs.org
The anion can coordinate to a metal ion in several ways:
Monodentate: The anion binds to the metal center through a single atom, which can be either a sulfonyl oxygen atom or the central nitrogen atom. frontiersin.org
Bidentate: The anion binds through two atoms simultaneously. This typically involves two sulfonyl oxygen atoms, which can originate from the same sulfonyl group or from the two different sulfonyl groups of the anion. frontiersin.org
This versatility means that the coordination number of the copper ion can be greater than the number of coordinating Tf₂N⁻ anions. For instance, two bidentate Tf₂N⁻ anions can satisfy a coordination number of four for the metal center. frontiersin.org
Table 1: Common Coordination Modes of the Bis(trifluoromethylsulfonyl)imide (Tf₂N⁻) Anion This table is generated based on the descriptive text from the search results.
| Coordination Mode | Binding Atoms | Typical Conformation |
| Monodentate | One Oxygen Atom | cis or trans |
| Bidentate (Chelating) | Two Oxygen Atoms (from different SO₂ groups) | cis |
| Bidentate (Bridging) | Two Oxygen Atoms (linking two metal centers) | trans |
Solvent-Ligand Interactions and Complex Formation
Solvent molecules and other ligands play a crucial role in the isolation and reactivity of this compound complexes. Due to the weakly coordinating nature of the Tf₂N⁻ anion, solvent or ligand coordination to the copper center is common and often essential for stabilizing the complex.
A key example is the unexpectedly stable molecular etherate, [Cu(Et₂O)(NTf₂)], which has been identified as an excellent precursor for CuNTf₂ chemistry because it features an inert and easily exchangeable diethyl ether ligand. researchgate.netsolvionic.com The formation of such solvated complexes is a critical consideration in designing synthetic pathways and catalytic systems. Studies on analogous metal-TFSI systems, such as with magnesium, have shown that specific solvated species like [Mg-TFSI-DME]⁺ and [Mg-TFSI-(DME)₂]⁺ (where DME is dimethoxyethane) can be formed and exhibit distinct reactivities. nih.gov This highlights how the solvent not only stabilizes the metal center but also modulates the electronic properties and reactivity of the resulting complex. nih.gov
Complex formation is also observed when precursors like [Cu(Et₂O)(NTf₂)] are dissolved in weakly coordinating solvents such as room-temperature ionic liquids (RTILs). researchgate.netsolvionic.com This process involves the displacement of the initial ligand (e.g., diethyl ether) and interaction with the components of the ionic liquid, leading to new solution-state species. researchgate.netsolvionic.com
Cation-Anion Interactions in Weakly Coordinating Environments
In environments with weakly coordinating solvents and anions, the interactions between the cationic copper center and the Tf₂N⁻ anion become particularly significant. Ionic liquids composed of imidazolium (B1220033) cations and Tf₂N⁻ anions are prime examples of such environments. researchgate.net
Solution State Behavior and Speciation Studies
The behavior of copper complexes in solution, including the distribution of different species (speciation), is critical for understanding their reactivity, especially in catalysis and electrochemistry. Speciation is often highly dependent on factors like pH, solvent, and the concentration of the complex. u-szeged.humdpi.com
For many copper(II) complexes in aqueous solution, speciation studies reveal that the free Cu²⁺ ion is the predominant species at low pH, while insoluble copper(II) hydroxide (B78521) tends to form at pH values above 6. researchgate.net Speciation analysis, often conducted using techniques like pH-potentiometric titrations and UV-visible spectrophotometry, can generate concentration distribution curves that show how the relative amounts of different complex species change with pH. u-szeged.humdpi.com
Electrochemical methods, particularly cyclic voltammetry (CV), are used to study the redox behavior of copper complexes in solution. cmu.edu CV studies can determine the half-wave potential (E₁/₂) for the Cu(I)/Cu(II) redox couple, providing insight into the electronic environment of the copper center and the stability of its oxidation states. cmu.educivilica.com The E₁/₂ value is highly sensitive to the nature of the ligands coordinated to the copper ion. cmu.edu While specific speciation diagrams and redox potentials for this compound are not detailed in the available literature, the principles from studies of other copper complexes are directly applicable. Such studies would be essential to predict its behavior in applications like Atom Transfer Radical Polymerization (ATRP) or electrodeposition, where the equilibria between different copper species govern the reaction's efficacy. cmu.edu
Catalytic Applications in Organic Synthesis
Copper Bis(trifluoromethylsulfonyl)imide as a Lewis Acid Catalyst
The compound's primary role in many catalytic processes is that of a potent Lewis acid. researchgate.net Metal salts containing the bis(trifluoromethylsulfonyl)imide anion are noted for their use as sources of Lewis acidic metal cations. synthical.comchemrxiv.org The low coordinating ability of the NTf₂⁻ anion allows the copper cation to interact more effectively with substrates, facilitating a range of chemical reactions. synthical.com This characteristic makes Cu(NTf₂)₂ and its analogs powerful catalysts for reactions such as Diels-Alder reactions, Friedel-Crafts acylations, and various multicomponent reactions. researchgate.net
The effective Lewis acidity of metal cations paired with the bis(trifluoromethylsulfonyl)imide (TFSI⁻ or NTf₂⁻) anion has been quantitatively evaluated. synthical.comchemrxiv.org Studies using triphenylphosphine (B44618) oxide (TPPO) as a ³¹P NMR probe in acetonitrile (B52724) solutions have demonstrated that TFSI⁻ salts are systematically stronger effective Lewis acids compared to their triflate (OTf⁻) analogues. chemrxiv.org This increased Lewis acidity is a direct consequence of the TFSI⁻ anion's delocalized charge and steric bulk, which makes it less likely to coordinate strongly to the metal center, thereby exposing the cation's Lewis acidic site.
The TFSI⁻ salts of divalent and trivalent cations, including copper, exhibit strong binding to Lewis bases like TPPO. chemrxiv.org This enhanced Lewis acidity directly correlates with catalytic activity. For instance, the high efficiency of metal bis((perfluoroalkyl)sulfonyl)amides as catalysts in Diels-Alder reactions is attributed to their remarkable Lewis acidity. researchgate.net The ability to fine-tune Lewis acidity by selecting different metal cations while using the same weakly coordinating anion provides a powerful tool for catalyst design and optimization in various synthetic applications. chemrxiv.org
Table 1: Comparison of Anions and their Effect on Lewis Acidity
| Anion | Formula | Coordinating Ability | Resulting Cationic Lewis Acidity |
|---|---|---|---|
| Bis(trifluoromethylsulfonyl)imide | [N(SO₂CF₃)₂]⁻ | Weakly Coordinating synthical.com | Strong chemrxiv.org |
| Triflate | SO₃CF₃⁻ | Coordinating | Moderate to Strong chemrxiv.org |
| Hexafluorophosphate (B91526) | PF₆⁻ | Weakly Coordinating | Strong chemrxiv.org |
This table provides a qualitative comparison based on findings from studies evaluating effective Lewis acidity. synthical.comchemrxiv.org
Understanding the mechanistic pathways of reactions catalyzed by Cu(NTf₂)₂ is crucial for optimizing reaction conditions and expanding their synthetic scope. The compound can operate through various mechanisms, including those involving radical intermediates and charge transfer states.
Copper-catalyzed trifluoromethylation reactions are pivotal in medicinal and agrochemical research due to the unique properties imparted by the trifluoromethyl (CF₃) group. nih.govbeilstein-journals.org Many of these transformations proceed via a radical mechanism where the copper catalyst plays a key role in the generation of the trifluoromethyl radical (•CF₃). nih.govnih.gov
In a typical cycle, a Cu(I) species, which can be generated in situ from a Cu(II) precursor like Cu(NTf₂)₂, undergoes a single-electron transfer (SET) with a trifluoromethyl source (e.g., TMSCF₃ or Togni's reagent). nih.govnih.gov This process generates a reactive trifluoromethyl radical and a Cu(II) species. The •CF₃ radical then adds to the substrate (e.g., an aromatic ring or an alkene), and the resulting radical intermediate is subsequently oxidized by the Cu(II) species to afford the trifluoromethylated product and regenerate the active Cu(I) catalyst, thus completing the catalytic cycle. nih.gov The efficiency of this process is demonstrated in the C-H trifluoromethylation of aromatic compounds and the difunctionalization of alkenes. nih.govnih.gov
In the context of materials science, particularly in doping organic semiconductors, charge-transfer complexes (CTCs) play a crucial role. nih.gov This concept can be extended to understand certain catalytic mechanisms. The interaction between the Lewis acidic Cu(NTf₂)₂ and an electron-rich substrate can lead to the formation of a charge-transfer complex. This CTC formation can activate the substrate towards subsequent reactions.
In doping mechanisms, such as those studied in organic field-effect transistors (OFETs), the interaction between a dopant and a semiconductor can form cocrystalline CTCs. nih.gov This leads to the generation of mobile charge carriers. While distinct from solution-phase catalysis, the underlying principle of charge transfer to activate a molecule is relevant. In some catalytic systems, the formation of a CTC between the copper catalyst and the substrate may be the initial activating step, facilitating electron transfer and subsequent bond formation. For example, in the context of charge-transfer insulators like cuprates, doping with electrons or holes leads to the occupation of copper or oxygen orbitals, respectively, fundamentally altering the electronic structure and reactivity. aps.org This highlights the ability of copper centers to mediate complex electron transfer processes, which is a foundational aspect of its catalytic versatility.
Mechanistic Investigations of Catalyzed Reactions
Specific Catalytic Transformations
Cu(NTf₂)₂ and related copper catalysts are instrumental in a variety of bond-forming reactions, showcasing their broad applicability in organic synthesis. researchgate.netacs.org
The construction of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to organic chemistry. Copper catalysis has become a cornerstone for these transformations due to its cost-effectiveness and unique reactivity. acs.orgrsc.org
C-H Trifluoromethylation: As discussed under radical mechanisms, copper catalysts are highly effective for the direct trifluoromethylation of C-H bonds. nih.govnih.gov This reaction allows for the late-stage introduction of the important CF₃ group into complex molecules without the need for pre-functionalized substrates. beilstein-journals.org For instance, the copper-catalyzed trifluoromethylation of N-heterocycles is a valuable tool in drug discovery. nih.gov
C-C Bond Formation: Copper(II) bis(trifluoromethylsulfonyl)imide and its triflate analogue, Cu(OTf)₂, are powerful Lewis acids for promoting C-C bond forming reactions. pitt.edu These include Friedel-Crafts-type reactions, where the catalyst activates a carbonyl compound for electrophilic aromatic substitution. nih.gov Furthermore, copper catalysts are widely used in cross-coupling reactions, such as the Sonogashira coupling of alkynes and aryl halides, and conjugate addition reactions to enones, demonstrating their versatility in constructing new C-C bonds. rsc.orgorganic-chemistry.org
Table 2: Examples of Cu(NTf₂)₂ and Related Copper-Catalyzed Transformations
| Reaction Type | Substrates | Product Type | Catalyst System | Reference |
|---|---|---|---|---|
| C-H Trifluoromethylation | Aromatic N-heterocycles, Peptides | Trifluoromethylated heterocycles/peptides | Copper catalyst, CF₃ source | nih.gov |
| C-H Formylation | Anilines | Dialdehyde anilines | Cu(OTf)₂, Selectfluor, DMSO | nih.gov |
| C-C Cross-Coupling (Sonogashira) | Aryl iodides, Arylacetylenes | Diarylacetylenes | CuNPs/zeolite | rsc.org |
| Conjugate Addition | Enones, Alkyl halides | 1,4-adducts | Cu(I), Au(III), Ag(I) in water | organic-chemistry.org |
Cycloaddition and Mannich Reactions
Copper(II) triflimide has demonstrated significant efficacy in catalyzing cycloaddition reactions, a class of chemical reactions in which two or more unsaturated molecules combine to form a cyclic adduct. A notable example is the Diels-Alder reaction, where Cu(NTf₂)₂ has shown a remarkable catalytic effect. researchgate.net In the reaction between cyclopentadiene (B3395910) and methyl vinyl ketone, Cu(NTf₂)₂ provides superior performance compared to other metal salts. researchgate.net
The compound is also effective in promoting enantioselective 1,3-dipolar cycloadditions. researchgate.net For instance, a chiral copper(II) complex can catalyze the reaction between nitrones and propioloylpyrazole derivatives, producing the corresponding adducts in high yields and with excellent enantioselectivity. researchgate.net
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Key Finding |
|---|---|---|---|---|
| Cyclopentadiene | Methyl vinyl ketone | Cu(NTf₂)₂ | CH₂Cl₂ | Demonstrated a remarkable catalytic effect compared to other metal salts. |
In addition to cycloadditions, copper(II) triflimide is an efficient catalyst for Mannich-type reactions, specifically the Biginelli reaction. This one-pot multicomponent reaction synthesizes 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, ethyl acetoacetate, and urea. Research has shown that metal triflimides, including Cu(NTf₂)₂, catalyze this reaction more efficiently in pure water at room temperature than the corresponding metal triflate salts. researchgate.net
Hydroacyloxylation Reactions
Information regarding the application of this compound as a catalyst specifically for hydroacyloxylation reactions is not available in the reviewed scientific literature.
Polymerization Processes (e.g., Activators Regenerated by Electron Transfer Atom Transfer Radical Polymerization (ARGET ATRP))
While Copper(II) bis(trifluoromethylsulfonyl)imide is noted for its use in the development of polymer electrolytes for applications like lithium-ion batteries, its specific role as a primary catalyst in polymerization processes such as ARGET ATRP is not detailed in the available research. chemimpex.com
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has proven to be a powerful tool for investigating the properties of copper bis(trifluoromethylsulfonyl)imide, offering molecular-level insights into its structure, reactivity, and interactions.
Electronic Structure Analysis
Theoretical studies using DFT methods, specifically at the B3LYP/lanl2dz level of theory, have been conducted on a series of metal bis(trifluoromethylsulfonyl)imides, including the copper variant, Cu(TFSI)₂. capes.gov.br These studies indicate that the most stable conformation for these complexes is a quadradentate structure. In this arrangement, the central metal cation is coordinated by four oxygen atoms, each from one of the four sulfonyl (−SO₂) groups of the two bis(trifluoromethylsulfonyl)imide anions. capes.gov.br
Natural Bond Orbital (NBO) analysis, a method used to study wavefunction properties, has been employed to further probe the electronic structure and charge transfer within the molecule. researchgate.net This analysis helps in understanding the nature of the bonding and the distribution of electron density between the copper center and the TFSI⁻ ligands. The bis(trifluoromethylsulfonyl)imide anion itself is known to be a weakly coordinating anion, a property that is crucial for the compound's utility as a Lewis acid catalyst. capes.gov.br The bulky trifluoromethyl groups (−CF₃) and the delocalization of the negative charge across the sulfonyl groups shield the charge and limit strong Coulombic interactions with the cation. nih.gov
Binding Energy Calculations and Frontier Molecular Orbital (FMO) Analysis
Binding energy and Frontier Molecular Orbital (FMO) energy calculations are central to understanding the stability and reactivity of Cu(TFSI)₂. capes.gov.br The binding energy provides a measure of the strength of the interaction between the copper cation (Cu²⁺) and the two TFSI⁻ anions. DFT calculations have compared these energies across different metal bis(trifluoromethylsulfonyl)imides (M(TFSI)₂ where M = Mg, Ca, Ba, Zn, and Cu), revealing trends in Lewis acidity and catalytic potential. capes.gov.br
FMO analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for explaining the compound's catalytic activity. capes.gov.br A lower LUMO energy generally corresponds to stronger Lewis acidity, as the molecule is more capable of accepting electron density from a Lewis base. mdpi.com DFT studies have correlated these calculated FMO energies with experimental results to evaluate and explain the notable catalytic properties of Cu(TFSI)₂. capes.gov.br
| Compound | Binding Energy (kcal/mol) | LUMO Energy (eV) | Lewis Acidity Trend |
|---|---|---|---|
| Mg(TFSI)₂ | Data Not Available in Snippet | Data Not Available in Snippet | Lewis acidity increases, correlating with lower LUMO energy and catalytic activity. Cu(TFSI)₂ exhibits outstanding catalytic properties. |
| Ca(TFSI)₂ | Data Not Available in Snippet | Data Not Available in Snippet | |
| Ba(TFSI)₂ | Data Not Available in Snippet | Data Not Available in Snippet | |
| Zn(TFSI)₂ | Data Not Available in Snippet | Data Not Available in Snippet | |
| Cu(TFSI)₂ | Data Not Available in Snippet | Data Not Available in Snippet |
Note: Specific numerical values for binding and LUMO energies were not available in the provided search snippets, but the trend and the purpose of the calculations are documented.
Cation-Anion Interaction Modeling
The interaction between the copper cation and the TFSI⁻ anion is a key determinant of the compound's physical and chemical properties. The TFSI⁻ anion is flexible and can engage in several distinct coordination modes with a metal center. These include monodentate coordination through either a nitrogen or an oxygen atom, and bidentate coordination through two oxygen atoms (η²–O,O′) or through one nitrogen and one oxygen atom (η²–N,O). rsc.org
In Cu(TFSI)₂, DFT calculations favor a bidentate coordination through oxygen atoms from the sulfonyl groups. capes.gov.br Wave function analyses using the NBO method have been specifically applied to investigate these cation-anion interactions in detail. capes.gov.br The structure of the TFSI⁻ anion, with its electronegative fluorine atoms and bulky −CF₃ groups, results in a delocalized negative charge. This charge delocalization, combined with steric hindrance, leads to weak coordination with the cation, which is a defining feature of this class of compounds and essential for their role in catalysis. capes.gov.brnih.gov
Molecular Interactions with Substrates and Solvents
The utility of this compound in various applications stems from its specific molecular interactions with other chemical species, such as substrates for separation or reaction and solvent molecules.
Adsorption Behavior (e.g., with C3H8/C3H6)
Copper(II) centers are known to exhibit preferential adsorption of olefins over alkanes due to π-complexation. This property is exploited in the separation of propylene (B89431) (C₃H₆) from propane (B168953) (C₃H₈). Materials incorporating Cu(TFSI)₂ can act as efficient and selective adsorbents for this purpose. The interaction involves the donation of π-electron density from the carbon-carbon double bond of propylene to the vacant orbitals of the Lewis acidic Cu(II) center.
Computational studies, often in the context of metal-organic frameworks (MOFs) loaded with ionic liquids containing the TFSI⁻ anion, help to elucidate these host-guest interactions at a molecular level. nih.gov DFT calculations can model the adsorption geometry and energy, confirming that the interaction with propylene is significantly stronger than with propane, which lacks a π-system. This difference in interaction strength is the basis for the selective separation. nih.govresearchgate.net Adsorption isotherms determined experimentally at various temperatures confirm the higher uptake of C₃H₆ compared to C₃H₈ in such systems. researchgate.net
| Adsorbate | Interaction Type with Cu(II) | Relative Adsorption Strength |
|---|---|---|
| Propylene (C₃H₆) | π-complexation | Strong |
| Propane (C₃H₈) | van der Waals / physisorption | Weak |
Lewis Acid-Dienophile Interactions
Cu(TFSI)₂ is recognized for its outstanding properties as a Lewis acid catalyst, particularly in reactions like the Diels-Alder cycloaddition. capes.gov.brscilit.com In this context, the copper complex interacts with the dienophile, a component of the reaction that is typically electron-poor.
DFT calculations have been used to model the complexes formed between metal bis(trifluoromethylsulfonyl)imides and dienophiles like acrolein. capes.gov.br This modeling provides a deeper understanding of the Lewis acid-dienophile interaction. The copper center coordinates to an electronegative atom (usually oxygen or nitrogen) on the dienophile. This coordination withdraws electron density from the dienophile, which lowers the energy of its LUMO. mdpi.com A lower dienophile LUMO results in a smaller HOMO-LUMO energy gap between the diene and the dienophile, accelerating the reaction rate according to FMO theory. mdpi.com The weak coordination of the TFSI⁻ anion is critical, as it allows the dienophile to easily access and bind to the active copper center. capes.gov.br
Thermodynamic Equilibria and Reaction Pathway Predictions
Theoretical and computational chemistry studies are pivotal in elucidating the thermodynamic stability and potential reaction pathways of complex compounds like copper(II) bis(trifluoromethylsulfonyl)imide, often denoted as Cu(TFSI)₂. While comprehensive thermodynamic data for the isolated Cu(TFSI)₂ molecule is not extensively detailed in publicly available literature, significant insights can be drawn from computational analyses of related systems and general principles of coordination chemistry.
A pertinent study utilized a soft crystalline material, [Cu(NTf₂)₂(bpp)₂] (where bpp = 1,3-bis-(4-pyridyl)propane), as a surrogate to investigate the interactions involving the Cu(II) ion and the TFSI anion. nih.gov This compound provides a valuable model for understanding the thermodynamic landscape. Using single-crystal X-ray diffraction, researchers were able to visualize the interactions between the TFSI anion and absorbed carbon dioxide molecules within the copper-containing framework. nih.gov
Theoretical analysis of this CO₂-loaded crystal structure indicated that the stability of the adduct is governed by a combination of dispersion and electrostatic interactions between the CO₂ molecules and the fluorine and oxygen atoms of the TFSI anions. nih.gov This finding is crucial as it suggests that the reaction pathways involving Cu(TFSI)₂ will be significantly influenced by weak intermolecular forces, a key consideration for predicting thermodynamic equilibria in various environments.
The study on [Cu(NTf₂)₂(bpp)₂] also quantified structural changes upon CO₂ absorption, which are directly related to the thermodynamics of the system. These changes reflect the system moving to a new, more stable thermodynamic state upon interaction with CO₂. nih.gov
Table 1: Comparison of Selected Structural Parameters for [Cu(NTf₂)₂(bpp)₂] Before and After CO₂ Absorption
This interactive table summarizes key bond length changes, indicating a structural rearrangement to a new thermodynamic minimum upon CO₂ uptake.
| Parameter | Bond | Length in 1 (Å) | Length in 1·2CO₂ (Å) | Change (%) |
|---|---|---|---|---|
| Cu-Ligand Distances | ||||
| Cu1'–N1' (bpp) | 2.015(3) | Data not available | ||
| Cu1'–N2' (bpp) | 2.018(3) | Data not available | ||
| Cu1'–O1' (NTf₂) | Data not available | 2.600(2) | -7% (relative to 1) |
Data derived from a study on a crystalline surrogate of a copper-TFSI complex. nih.gov 1 refers to the pristine material, and 1·2CO₂ refers to the CO₂-loaded material.
Furthermore, computational methods like Density Functional Theory (DFT) are commonly employed to predict reaction pathways for copper complexes. dergipark.org.trdntb.gov.ua For a hypothetical reaction involving Cu(TFSI)₂, DFT calculations would be used to map the potential energy surface. This involves identifying transition states, which are the highest energy points along a reaction coordinate, and intermediates. The energy difference between the reactants and the transition state determines the activation energy barrier, a critical parameter for reaction kinetics. dergipark.org.tr For instance, a computational study on the formation of a different copper(II) complex identified a multi-step reaction pathway with both unimolecular and bimolecular steps, determining the rate-limiting step by identifying the highest energy barrier. dergipark.org.trdntb.gov.ua
Advanced Characterization Techniques in Research
Spectroscopic Analysis
Spectroscopy is a fundamental tool in the characterization of Cu(TFSI)₂, involving the interaction of the compound with electromagnetic radiation. Different regions of the electromagnetic spectrum probe distinct molecular and electronic transitions, offering complementary information.
While the paramagnetic nature of the Cu(II) ion complicates proton (¹H) and carbon-13 (¹³C) NMR analysis due to significant peak broadening, fluorine-19 (¹⁹F) NMR spectroscopy is a valuable tool for characterizing the bis(trifluoromethylsulfonyl)imide (TFSI⁻) anion.
Detailed Research Findings: The ¹⁹F NMR spectrum provides direct insight into the chemical environment of the trifluoromethyl (-CF₃) groups. In a study using acetone-d₆ as the solvent, Copper(II) bis(trifluoromethylsulfonyl)imide exhibited a single resonance in its ¹⁹F NMR spectrum. nih.gov The presence of a single peak indicates the chemical equivalence of all fluorine atoms within the rapidly tumbling anions in the solution. For the related bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) anion in various ionic liquids, the ¹⁹F NMR chemical shift is typically observed around -79 to -80 ppm. researchgate.net
The following table summarizes a reported ¹⁹F NMR spectroscopic data point for Cu(TFSI)₂.
| Nucleus | Solvent | Chemical Shift (δ) [ppm] | Reference |
|---|---|---|---|
| ¹⁹F | Acetone-d₆ | -79.8 | nih.gov |
Detailed Research Findings: The analysis of the TFSI⁻ anion by IR spectroscopy is well-documented, particularly in the context of ionic liquids. nih.govresearchgate.netias.ac.in The vibrational modes of the anion are sensitive to their local environment and coordination. nih.gov Key vibrational bands for the TFSI⁻ anion include those associated with the S-N-S and SO₂ groups. For instance, the asymmetric S-N-S stretching mode, νₐ(SNS), is a notable feature in the IR spectra of TFSI-containing compounds. nih.gov Studies on various TFSI-based ionic liquids have also identified characteristic bands for the cis and trans conformers of the anion, which differ in the orientation of the -CF₃ groups relative to the S-N-S plane. researchgate.net While a detailed spectrum specific to the solid copper salt is not widely published, the analysis would focus on shifts in the characteristic TFSI⁻ bands upon coordination to the Cu(II) center, providing insight into the nature of the cation-anion interaction.
UV-Visible (UV-Vis) spectroscopy measures the electronic transitions within a compound, typically d-d transitions for transition metal complexes, which are responsible for their color. For Cu(TFSI)₂, UV-Vis spectroscopy is instrumental in studying the coordination environment of the Cu(II) ion in solution.
Detailed Research Findings: In aqueous solutions, the Cu(II) ion from dissolved Cu(TFSI)₂ forms the hydrated copper complex, [Cu(H₂O)₆]²⁺. This complex is known to be a weak absorber in the UV-Vis spectrum, imparting a characteristic pale blue color to the solution. libretexts.org Research has utilized Cu(TFSI)₂ as a starting material to study the speciation of Cu(II) in the presence of other ligands, such as chloride ions. libretexts.org As the concentration of chloride increases, the water ligands are sequentially replaced, forming various copper-chloro complexes like [CuCl(H₂O)₅]⁺, [CuCl₂(H₂O)₄], [CuCl₃]⁻, and [CuCl₄]²⁻. libretexts.org Each of these species has a distinct UV-Vis absorption profile. For example, the formation of [CuCl(H₂O)₅]⁺ is marked by an absorption maximum around 250 nm, while the neutral [CuCl₂(H₂O)₄] species has a maximum at approximately 270 nm. libretexts.org The systematic changes in the UV-Vis spectrum upon addition of chloride provide a clear picture of the changing coordination sphere of the copper ion. libretexts.org
The table below outlines the absorption maxima for various Cu(II) species that can be studied starting from a solution of Cu(TFSI)₂.
| Copper(II) Species | Approximate Absorption Maximum (λₘₐₓ) [nm] | Reference |
|---|---|---|
| [Cu(H₂O)₆]²⁺ | ~810 | solvionic.com |
| [CuCl(H₂O)₅]⁺ | ~250 | libretexts.org |
| [CuCl₂(H₂O)₄] | ~270 | libretexts.org |
| [CuCl₃]⁻ | ~283 | libretexts.org |
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique specifically for studying species with unpaired electrons, such as the Cu(II) ion (a d⁹ system). nih.govmdpi.com EPR provides direct information about the electronic and geometric structure of the paramagnetic center. nih.govnih.gov
X-ray Diffraction (XRD) Studies
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid.
Detailed Research Findings: A single crystal X-ray diffraction study of Copper(II) bis(trifluoromethylsulfonyl)imide would provide the most precise structural information. The analysis would reveal the coordination number and geometry of the Cu(II) ion, showing how the TFSI⁻ anions bind to the metal center (e.g., whether they are monodentate, bidentate, or non-coordinating). It would also determine the crystal system, space group, and unit cell parameters. While Cu(TFSI)₂ has been synthesized and used in various applications, a public report detailing its complete single crystal structure was not identified in the surveyed literature. libretexts.org A study on a related compound, however, illustrates the power of the technique in defining the discrete dinuclear units and the specific coordination environment of the copper atoms.
Future Research Directions and Emerging Applications
Novel Material Development Leveraging Unique Coordination Properties
The development of novel materials is a cornerstone of technological advancement, and the unique coordination chemistry of copper ions is being extensively explored. Copper(II) can adopt various coordination geometries, such as octahedral, square-based pyramidal, and tetrahedral, which allows for the design of a wide array of functional materials. nih.gov
The weakly coordinating nature of the bis(trifluoromethylsulfonyl)imide (TFSI) anion allows the copper center to readily interact with other ligands, making Cu(TFSI)₂ an excellent precursor for creating metal-organic frameworks (MOFs). researchgate.netmdpi.com MOFs are highly porous materials constructed from metal nodes and organic linkers, with potential applications in gas storage, separation, and catalysis. researchgate.netmdpi.com Research in this area focuses on designing MOFs with specific topologies and functionalities by carefully selecting the organic linkers that coordinate with the copper ions. researchgate.net For instance, copper-based MOFs have been developed that exhibit dynamic structural transformations, such as dehydration and rehydration, which can alter the material's catalytic activity and porosity. nih.gov
Future research is directed towards creating hybrid materials, such as embedding functional nanoparticles like UiO-66 within a meltable MOF matrix derived from copper complexes. rsc.org This approach aims to produce next-generation hybrid glasses and composites with enhanced chemical stability and performance in areas like environmental remediation and biomedical applications. rsc.org The ability to form such diverse and tunable structures underscores the potential of Cu(TFSI)₂ in the rational design of advanced materials.
Table 1: Examples of Copper-Based MOF Applications
| MOF System | Application | Key Feature/Finding | Reference |
|---|---|---|---|
| [Cu₂(btec)(OH₂)₄]·2H₂O | Catalysis (Styrene Oxidation) | Undergoes single-crystal-to-single-crystal transformation upon dehydration, creating coordinatively unsaturated active sites that enhance catalytic performance. | nih.gov |
| Copper-based MOFs | Click Chemistry (CuAAC) | Serve as highly efficient and reusable heterogeneous catalysts for the synthesis of 1,2,3-triazoles. | researchgate.netmdpi.com |
| Copper-based MOFs | CO₂ Reduction | Act as electrocatalysts for the conversion of CO₂ into valuable chemicals and fuels. | rsc.org |
| agZIF-UC-7 with UiO-66 | Hybrid Materials | Embedding UiO-66 in a meltable MOF matrix improves chemical stability and gas adsorption properties. | rsc.org |
Catalytic Applications in Sustainable Chemistry Initiatives
Sustainable chemistry, or green chemistry, seeks to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Cu(TFSI)₂ is emerging as a valuable catalyst in this field due to its effectiveness under mild conditions and its ability to promote atom-economical reactions.
One significant application is in the conversion of biomass-derived molecules into valuable platform chemicals. For example, Cu(TFSI)₂ has been identified as a catalyst for the production of para-xylene from 2,5-dimethylfuran, which can be sourced from renewable feedstocks. google.comgoogle.com This provides a more sustainable alternative to traditional petroleum-based production methods.
Furthermore, copper catalysts, including complexes derived from or similar to Cu(TFSI)₂, are instrumental in the electrochemical reduction of carbon dioxide (CO₂). rsc.orgmdpi.com This process converts CO₂, a major greenhouse gas, into useful fuels and chemicals like methane (B114726) and CO. mdpi.comuow.edu.au The catalytic activity is influenced by the coordination environment of the copper ion, which can be tuned to enhance the selectivity for desired products. mdpi.com
Copper(II) salts are also effective in multicomponent reactions, which are highly efficient processes that combine three or more reactants in a single step to form a complex product, minimizing waste. researchgate.netnih.gov The Lewis acidic nature of the copper center activates substrates, facilitating the formation of multiple chemical bonds in one pot. google.comresearchgate.net
Advanced Electrolyte Design for Next-Generation Energy Devices
The development of safer and more efficient energy storage systems is a critical global challenge. Cu(TFSI)₂ and related compounds are being investigated for their potential use in advanced electrolytes for next-generation batteries and other energy devices. rsc.org The TFSI anion is known for its high thermal and electrochemical stability, making it a suitable component for electrolytes in high-voltage applications.
In the realm of solid-state batteries, solid polymer electrolytes (SPEs) offer improved safety compared to traditional liquid electrolytes. escholarship.org Research has explored the use of metal-ligand coordination, involving salts like copper(II) TFSI, to create dynamic polymer networks that can conduct ions. escholarship.org In these systems, the metal salt acts as a reversible crosslinker and a source of charge carriers, although there is often a trade-off between mechanical robustness and ionic conductivity. escholarship.org
Furthermore, copper-containing materials are being explored for electrodes in lithium-ion batteries. bnl.gov For instance, incorporating copper into iron fluoride (B91410) cathodes has been shown to create new materials that can store significantly more lithium ions than conventional cathodes. bnl.gov Additives like Li-TFSI are also used in the formulation of hole transport layers in perovskite solar cells, highlighting the broad utility of the TFSI anion in energy devices. acs.org Future work will likely focus on optimizing electrolyte formulations containing Cu(TFSI)₂ to enhance ion transport, improve stability, and enable the development of high-performance energy storage solutions like anode-free lithium metal batteries. acs.org
In-depth Mechanistic Understanding through Multiscale Modeling
To accelerate the design of new materials and catalysts, a fundamental understanding of the underlying chemical and physical processes is essential. Multiscale modeling has emerged as a powerful tool to bridge the gap between atomic-level interactions and macroscopic properties. researchgate.netmdpi.com This computational approach combines different simulation techniques, each suited for a specific length and time scale, to provide a comprehensive picture of complex systems.
For copper-based systems, multiscale modeling can elucidate reaction mechanisms in catalysis and materials growth. researchgate.netpsu.edu For example, in the electrochemical reduction of CO₂ on copper catalysts, modeling can combine:
Density Functional Theory (DFT) to study the adsorption of reactants and intermediates on the catalyst surface at the quantum level.
Kinetic Monte Carlo (KMC) or Microkinetic (MK) simulations to model the reaction kinetics over longer timescales.
Computational Fluid Dynamics (CFD) to simulate mass and heat transport phenomena at the reactor scale. researchgate.net
This integrated approach allows researchers to understand how factors like electrode structure and operating conditions influence catalytic performance. researchgate.net Similarly, in the chemical vapor deposition (CVD) of 2D materials, multiscale models can link reactor conditions to the morphology and quality of the resulting material, guiding experimental efforts. mdpi.compsu.edu By applying these computational techniques to systems involving Cu(TFSI)₂, researchers can gain detailed insights into its coordination behavior, its role in catalytic cycles, and its interactions within an electrolyte, thereby enabling the rational design of improved materials and devices. arxiv.orgarxiv.org
Q & A
Q. What are the recommended methods for synthesizing copper bis(trifluoromethylsulfonyl)imide with high purity?
Methodological Answer: this compound (Cu(TFSI)₂) is typically synthesized via anion metathesis. A common approach involves reacting copper(II) chloride (CuCl₂) with lithium bis(trifluoromethylsulfonyl)imide (LiTFSI) in a polar aprotic solvent (e.g., acetonitrile or water). The reaction proceeds as:
Key steps include:
- Purification: Filtering LiCl byproduct under inert atmosphere.
- Solvent Removal: Rotary evaporation followed by vacuum drying (≥48 hours at 80°C) to eliminate residual solvents.
- Purity Verification: Use Karl-Fischer titration to ensure water content <0.5% and ¹H/¹⁹F NMR to confirm structural integrity .
Q. Which characterization techniques are essential for verifying the structural integrity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹⁹F NMR is critical for confirming TFSI⁻ anion integration (δ −79 to −81 ppm for CF₃ groups). ¹H NMR can detect organic impurities in the solvent or cation (if present) .
- Elemental Analysis: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) ensures stoichiometric Cu²⁺ content.
- Thermogravimetric Analysis (TGA): Assess thermal stability; pure Cu(TFSI)₂ should exhibit no mass loss below 300°C .
- Ionic Conductivity: Electrochemical impedance spectroscopy (EIS) in anhydrous conditions (e.g., 0.1 M solution in acetonitrile) .
Advanced Research Questions
Q. How does the ionic conductivity of this compound compare to other transition metal TFSI salts in electrolyte applications?
Methodological Answer: Ionic conductivity is influenced by ion mobility and dissociation. For Cu(TFSI)₂:
- Comparative Analysis: Measure conductivity via EIS at varying concentrations (e.g., 0.1–1.0 M in propylene carbonate). Compare with analogous salts (e.g., Co(TFSI)₂, Ni(TFSI)₂).
- Viscosity Correlation: Use an Ostwald viscometer to link conductivity with viscosity trends. Lower viscosity often enhances ion mobility, as seen in BMIMTFSI (1-butyl-3-methylimidazolium TFSI) .
- Cation Effects: Cu²⁺’s higher charge density may reduce conductivity compared to monovalent cations (e.g., Li⁺ in LiTFSI) due to stronger ion pairing .
Q. What strategies can resolve contradictions in reported thermal stability data for this compound across different studies?
Methodological Answer: Discrepancies often arise from impurities or measurement conditions. To address this:
- Standardized Protocols: Perform TGA under identical atmospheres (N₂ vs. air) and heating rates (e.g., 10°C/min).
- Impurity Screening: Use X-ray photoelectron spectroscopy (XPS) to detect surface contaminants (e.g., residual chloride from synthesis) .
- Computational Validation: Density Functional Theory (DFT) can model decomposition pathways. For example, simulate bond dissociation energies of Cu–N(TFSI) bonds to predict degradation thresholds .
Q. How can researchers optimize this compound for catalytic applications in CO₂ conversion?
Methodological Answer: In CO₂ reduction or carboxylation reactions:
- Coordination Environment: Pair Cu(TFSI)₂ with Lewis basic solvents (e.g., dimethylformamide) to stabilize Cu²⁺ active sites.
- Electrochemical Setup: Use a three-electrode cell with a Cu(TFSI)₂-based electrolyte. Monitor Faradaic efficiency for target products (e.g., CO or formate) .
- Synergistic Additives: Introduce co-catalysts (e.g., imidazolium ionic liquids like [EMIM][TFSI]) to enhance CO₂ solubility and charge transfer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
